N-(4-PHENYL-1,3-THIAZOL-2-YL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE
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Overview
Description
N-(4-PHENYL-1,3-THIAZOL-2-YL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE is a synthetic organic compound that belongs to the class of thiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-PHENYL-1,3-THIAZOL-2-YL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as a thioamide and an α-haloketone, the thiazole ring can be formed through cyclization.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation or alkylation reaction.
Sulfonylation: The piperidine ring can be sulfonylated using sulfonyl chloride in the presence of a base.
Coupling Reactions: The final step involves coupling the thiazole derivative with the sulfonylated piperidine benzamide under appropriate conditions, such as using a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-PHENYL-1,3-THIAZOL-2-YL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring might yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of agrochemicals or other industrial products.
Mechanism of Action
The mechanism of action of N-(4-PHENYL-1,3-THIAZOL-2-YL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE would depend on its specific biological target. Generally, compounds with thiazole rings can interact with enzymes or receptors, modulating their activity. The piperidine sulfonyl group might enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxamide or thiazole-2-amine.
Sulfonyl Piperidines: Compounds like piperidine-4-sulfonamide or piperidine-1-sulfonyl chloride.
Uniqueness
N-(4-PHENYL-1,3-THIAZOL-2-YL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE is unique due to the combination of the thiazole ring, phenyl group, and piperidine sulfonyl moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c25-20(23-21-22-19(15-28-21)16-7-3-1-4-8-16)17-9-11-18(12-10-17)29(26,27)24-13-5-2-6-14-24/h1,3-4,7-12,15H,2,5-6,13-14H2,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJRWCILUXURHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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